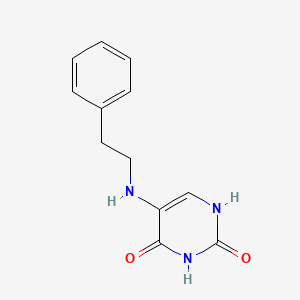

5-(Phenethylamino)uracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11-10(8-14-12(17)15-11)13-7-6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAWLGVMCALKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309222 | |

| Record name | NSC211359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25912-34-9 | |

| Record name | NSC211359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC211359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Phenethylamino Uracil

Retrosynthetic Analysis of the 5-(Phenethylamino)uracil Scaffold

A retrosynthetic analysis of the this compound scaffold provides a logical framework for planning its synthesis. The primary and most intuitive disconnection occurs at the C5-N bond, which links the uracil (B121893) ring to the phenethylamino side chain. This disconnection simplifies the target molecule into two key synthons: a uracil electrophile at the C5 position and a phenethylamine (B48288) nucleophile.

This leads to readily available starting materials. The uracil synthon can be derived from a 5-substituted uracil precursor, where the substituent is a good leaving group, such as a halogen (e.g., 5-bromouracil (B15302) or 5-iodouracil). The phenethylamine synthon corresponds directly to the commercially available phenethylamine. Further disconnections on the uracil ring itself, such as at the N1-C6 or N3-C4 bonds, can trace the synthesis back to even simpler acyclic precursors, though this is a less common approach for simple C5-amination. Alkylation at the N1 or N3 positions is typically considered a separate functional group interconversion (FGI) step, performed either before or after the key C5-N bond formation.

Established Synthetic Routes for this compound

The construction of the this compound core is primarily achieved through the formation of the C5-N bond, often involving modifications at other positions of the uracil ring to generate analogues.

The most direct method for synthesizing this compound and its N-substituted analogues is the nucleophilic substitution of a leaving group at the C5 position of a uracil precursor with phenethylamine. mdpi.comnih.gov This reaction leverages the nucleophilicity of the primary amine of phenethylamine to displace a halide from the pyrimidine (B1678525) ring.

A common precursor for this reaction is a 5-bromouracil derivative. For instance, the synthesis of 1-benzyl-5-(phenethylamino)uracil is accomplished through the amination of 1-benzyl-5-bromouracil with phenethylamine. nih.gov The use of ethylene (B1197577) glycol as a high-boiling point solvent has been shown to be effective for this transformation, yielding the desired 5-phenethylamino derivatives in a 70–75% range. mdpi.comnih.gov This method is part of a broader strategy for preparing 5-amino derivatives of uracil, which has been well-documented for various amines. mdpi.com

Beyond halogens, other leaving groups can be employed. For example, 4-O-sulfonyluracil derivatives can be converted to cytosine derivatives via amination, and this principle can be extended to other positions. google.com The reaction of a uracil derivative with a primary amine like β-phenethylamine can lead to the formation of a substituted amino group on the pyrimidine ring. google.com

Table 1: Examples of Amination Reactions for the Synthesis of this compound Derivatives

| Uracil Precursor | Amine | Solvent | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| 1-Benzyl-5-bromouracil | Phenethylamine | Ethylene Glycol | Reflux | 1-Benzyl-5-(phenethylamino)uracil | 70-75 | mdpi.com, nih.gov, nih.gov |

Modification of the uracil ring, particularly at the N1 and N3 nitrogen atoms, is a common strategy to create analogues with diverse properties. Alkylation, most frequently at the N1 position, is often a key step in multi-step syntheses. nih.govresearchgate.net

The Hilbert-Johnson reaction provides a classic method for N1-alkylation. This involves reacting a 2,4-dialkoxypyrimidine with an alkyl halide. A more modern and widely used approach is the direct alkylation of uracil or its derivatives. To achieve regioselectivity, silylation of the uracil ring is often employed. For example, reacting 5-(arylamino)uracils with hexamethyldisilazane (B44280) (HMDS) generates a 2,4-bis(trimethylsilyloxy)pyrimidine intermediate. nih.gov This silylated intermediate can then be alkylated at the N1 position with high regioselectivity using an alkyl halide, such as benzyl (B1604629) bromide, in a solvent like 1,2-dichloroethane. nih.govnih.gov

Alternatively, direct alkylation can be performed in a polar aprotic solvent in the presence of a base. google.com The use of a 1,3-dibenzoyl derivative of uracil has been shown to achieve high regioselectivity for N1-alkylation, with yields reported between 59-89%. google.com

The synthesis of complex derivatives of this compound often requires multi-step pathways that combine several of the aforementioned reactions. vapourtec.com A typical sequence involves the initial preparation of a substituted uracil, followed by amination with phenethylamine, or vice-versa.

For example, a common pathway to 1-substituted-5-(phenethylamino)uracils proceeds as follows:

N1-Alkylation: Uracil or a 5-substituted uracil is first alkylated at the N1 position. For instance, 5-bromouracil can be benzylated at the N1 position.

C5-Amination: The resulting 1-alkyl-5-bromouracil is then subjected to amination with phenethylamine to yield the final product. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is driven by the need to explore the structure-activity relationship (SAR) of the lead compound. Modifications are typically made to the uracil ring or the phenethyl side chain. mdpi.comnih.govresearchgate.netnih.gov

Altering the structure of the phenethyl group can have a significant impact on the molecule's properties. This is achieved by using substituted phenethylamines in the C5-amination step. The synthesis follows the same established routes, such as the nucleophilic substitution of 5-bromouracil, but employs a modified amine.

Research into related compounds has demonstrated the feasibility of incorporating various substituents onto the phenyl ring of the side chain. For example, amines such as 2-(3,4-dihydroxyphenyl)-ethylamine (dopamine) and homoveratrylamine (3,4-dimethoxyphenethylamine) have been used in amination reactions with uracil derivatives, indicating that hydroxyl and methoxy (B1213986) groups are well-tolerated on the phenyl ring. google.com Furthermore, the synthesis of carbocyclic purine (B94841) analogues has involved a 6-(4-methoxy-phenethyl)amino group, highlighting another possible modification. mdpi.com These examples suggest a wide scope for creating a library of this compound derivatives with diverse electronic and steric properties on the phenethyl moiety.

Table 2: Examples of Modified Phenethyl Moieties Used in the Synthesis of Heterocyclic Analogues

| Amine Name | Structure of Modifying Group | Resulting Moiety | Reference(s) |

|---|---|---|---|

| 2-(3,4-Dihydroxyphenyl)-ethylamine | 3,4-Dihydroxyphenyl | 5-(3,4-Dihydroxyphenethylamino) | google.com |

| Homoveratrylamine | 3,4-Dimethoxyphenyl | 5-(3,4-Dimethoxyphenethylamino) | google.com |

This table is illustrative, based on amines used in analogous syntheses, demonstrating the potential for creating derivatives of this compound.

Modifications of the Uracil Nucleobase

Modifications to the uracil nucleobase are a cornerstone of synthetic strategies, often targeting the C-5 position to introduce diverse functional groups. A common and well-established method for synthesizing 5-amino derivatives of uracil involves the substitution of a bromine atom at the C-5 position. This reaction is versatile, allowing for the condensation of 5-bromouracil with various amines, including aliphatic, alicyclic, and aromatic amines like phenethylamine. For instance, the amination of 1-benzyl-5-bromo derivatives of uracil with phenethylamine in ethylene glycol as a solvent has been shown to produce 5-phenethylamino derivatives in yields of 70–75%. mdpi.com

Further derivatization can be achieved through various reactions. For example, 5-substituted uracil derivatives can be synthesized and subsequently modified to introduce different functionalities. These modifications are not limited to the C-5 position; alterations at the N-1 and N-3 positions of the uracil ring are also explored to generate a diverse library of compounds. Protocols have been developed for the two-step synthesis of new 5-(N-hydroxyalkyl- and 5-N-benzylamino) uracil acyclic nucleosides. researchgate.net This involves an initial aminolysis of 5-bromouracil, followed by either coupling with an alkylating agent or a Michael-type addition to acrylonitrile (B1666552) or methyl acrylate. researchgate.net The reverse sequence of these synthetic steps has also been investigated. researchgate.net

The introduction of various substituents on the uracil ring can significantly influence the compound's properties. For example, the synthesis of a series of (R)-3-[2-(2-amino)phenethyl]-1-(2,6-difluorobenzyl)-6-methyluracils with a substituted thiophene (B33073) or thiazole (B1198619) at the C-5 position has been described. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that a 2-thienyl or (2-phenyl)thiazol-4-yl group at the C-5 position is optimal for receptor binding. nih.gov A convenient preparation method for the precursor N-1-(2,6-difluorobenzyl)-6-methyluracil has also been developed as part of this research. nih.gov

The following table summarizes some of the key synthetic modifications of the uracil nucleobase in the context of this compound and its analogues:

| Starting Material | Reagents/Conditions | Modification | Product | Reference |

| 1-Benzyl-5-bromouracil | Phenethylamine, Ethylene glycol, Reflux | Amination at C-5 | 1-Benzyl-5-(phenethylamino)uracil | mdpi.com |

| 5-Bromouracil | Primary amines | Aminolysis at C-5 | 5-(Alkylamino)uracils | researchgate.net |

| 5-(Alkylamino)uracils | 2-Chloromethoxyethyl acetate | Coupling with alkylating agent | 5-(N-Alkylaminouracil) acyclic nucleosides | researchgate.net |

| 5-(Alkylamino)uracils | Acrylonitrile/Methyl acrylate | Michael-type addition | 5-(N-Alkylaminouracil) acyclic nucleosides | researchgate.net |

| N-1-(2,6-Difluorobenzyl)-6-methyl-5-iodouracil | Substituted thiophenes/thiazoles | Suzuki or Stille coupling at C-5 | (R)-3-[2-(2-Amino)phenethyl]-1-(2,6-difluorobenzyl)-6-methyl-5-(substituted thiophene/thiazole)uracils | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is a sophisticated area of research, driven by the understanding that stereochemistry plays a crucial role in biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which can exhibit significantly different pharmacological profiles compared to its stereoisomers.

One notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, the Kinugasa reaction, which is a method for synthesizing β-lactams, has been adapted for the highly stereoselective synthesis of chiral α-amino-β-lactams using ynamides. nih.gov While not directly involving this compound, this methodology demonstrates a powerful strategy for controlling stereochemistry in related heterocyclic systems. A mechanistic model for this reaction suggests that the observed diastereoselectivity is dependent on both the initial [3 + 2] cycloaddition step and the subsequent protonation, both of which are highly selective. nih.gov

In the context of nucleoside analogues, asymmetric synthesis is employed to create specific stereoisomers. For example, the asymmetric synthesis of 2',3'-dideoxy-3'-boronic acid pyrimidine nucleosides has been reported, utilizing highly diastereoselective reactions of chiral boronic esters. mdpi.com This approach allows for the precise installation of the desired stereochemistry at the C3' and C4' positions of the sugar moiety. mdpi.com

Another strategy involves the stereospecific modification of existing chiral scaffolds. For example, the synthesis of 3'-5'-linked L-nucleoside analogues has been achieved starting from a known chiral alcohol. mdpi.com This synthesis proceeded through azide (B81097) incorporation and reduction steps to deliver a key amine intermediate, which was then elaborated to introduce the desired nucleobase. mdpi.com

The development of novel, highly stereoselective methods for synthesizing chiral building blocks is also crucial. A method for the synthesis of chiral 5- and 4,5-substituted 2-oxazolidinones from β-keto esters has been developed, enabling the production of enantiopure 1,2-amino alcohols, which are valuable precursors for more complex chiral molecules. consensus.app

The table below highlights some research findings related to stereoselective synthesis of chiral analogues relevant to the field:

| Reaction/Method | Key Features | Significance | Reference |

| Ynamide-Kinugasa Reaction | Highly stereoselective synthesis of chiral α-amino-β-lactams. | Provides a direct route to chiral α-amino-β-lactams with controlled stereochemistry. | nih.gov |

| Asymmetric Synthesis of Boronic Acid Nucleosides | Diastereoselective reactions of chiral boronic esters to control stereochemistry at C3' and C4'. | Enables the synthesis of specific stereoisomers of modified pyrimidine nucleosides. | mdpi.com |

| Synthesis from Chiral Scaffolds | Elaboration of a known chiral alcohol to produce 3'-5'-linked L-nucleoside analogues. | Utilizes existing chirality to build complex stereochemically defined molecules. | mdpi.com |

| Synthesis of Chiral 2-Oxazolidinones | Highly stereoselective synthesis from β-keto esters. | Produces enantiopure 1,2-amino alcohols, which are versatile chiral building blocks. | consensus.app |

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical compounds, including this compound and its derivatives. ijnc.irmdpi.com Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com

Key principles of green chemistry applicable to the synthesis of this compound include waste prevention, maximizing atom economy, and designing for energy efficiency. acs.org Atom economy, a concept developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy are desirable as they minimize waste. ijnc.ir

The use of greener solvents is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research is ongoing to replace these with more environmentally benign alternatives. mdpi.com In some cases, solvent-free reaction conditions can be employed, further reducing the environmental impact. mdpi.com For example, a copper-catalyzed reaction for synthesizing indolizines has been developed under solvent-free conditions with high yields. mdpi.com

Process intensification techniques, such as flow chemistry and microreactor technology, offer a more efficient and sustainable alternative to traditional batch processing. ijnc.irsolubilityofthings.com These methods can improve heat and mass transfer, leading to higher yields, shorter reaction times, and reduced waste generation. ijnc.ir

Catalysis is a cornerstone of green chemistry, as catalysts can lower the energy requirements of reactions and enable more selective transformations. ijnc.iracs.org The use of biocatalysts, such as enzymes, is particularly attractive as they often operate under mild conditions and exhibit high specificity, which can reduce the need for protecting groups and simplify purification processes. acs.org

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Approach | Potential Application in this compound Synthesis | Reference |

| Waste Prevention | Process Mass Intensity (PMI) analysis | Evaluating and optimizing synthetic routes to minimize the overall mass of materials used per kilogram of product. | acs.org |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Favoring addition reactions over substitution reactions where possible. | acs.org |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or ionic liquids as reaction media. | Replacing hazardous organic solvents in amination and coupling reactions. | mdpi.com |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature and pressure. | Accelerating reaction rates and reducing energy consumption in synthetic steps. | mdpi.comacs.org |

| Use of Renewable Feedstocks | Deriving starting materials from biomass or other renewable sources. | Exploring bio-based routes to synthesize the phenethylamine or uracil moieties. | solubilityofthings.com |

| Reduce Derivatives | Use of enzymatic or chemo-selective reactions. | Avoiding the use of protecting groups, thereby shortening the synthetic sequence and reducing waste. | acs.org |

| Catalysis | Employing homogeneous, heterogeneous, or biocatalysts. | Using catalysts to improve reaction efficiency, selectivity, and reduce the need for stoichiometric reagents. | ijnc.ir |

Analytical Techniques for Structural Elucidation of Research Compounds (Excluding basic identification data)

The structural elucidation of newly synthesized research compounds, including derivatives of this compound, relies on a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful and indispensable tool for determining the structure of organic molecules. semanticscholar.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. semanticscholar.org For more complex structures, two-dimensional (2D) NMR experiments are employed. semanticscholar.org These include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms. semanticscholar.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

Mass Spectrometry (MS) is another critical technique that provides information about the molecular weight and fragmentation pattern of a molecule. semanticscholar.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for analyzing complex mixtures and identifying individual components. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. maas.edu.mm

X-ray Crystallography provides the most definitive three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, confirming the connectivity and stereochemistry of the molecule.

The following table summarizes the application of these analytical techniques in the structural elucidation of research compounds:

| Analytical Technique | Information Provided | Application in Characterizing this compound Analogues | Reference |

| Nuclear Magnetic Resonance (NMR) | |||

| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms. | Confirming the presence of the phenethyl and uracil moieties and the position of substituents. | semanticscholar.org |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. | Establishing the complete bonding framework of new derivatives. | researchgate.netsemanticscholar.org |

| NOESY | Spatial proximity of protons. | Determining the relative stereochemistry of chiral centers. | nih.gov |

| Mass Spectrometry (MS) | |||

| High-Resolution MS (HRMS) | Precise molecular weight and elemental composition. | Confirming the molecular formula of the synthesized compound. | mdpi.com |

| GC-MS / LC-MS | Separation and identification of components in a mixture. | Analyzing reaction mixtures and purifying final products. | semanticscholar.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifying characteristic vibrations of C=O, N-H, and aromatic rings. | maas.edu.mm |

| X-ray Crystallography | Absolute three-dimensional structure of a crystalline compound. | Unambiguously determining the molecular structure and stereochemistry. | nih.gov |

Molecular and Cellular Interactions of 5 Phenethylamino Uracil

Target Identification and Binding Studies

Research into 5-(Phenethylamino)uracil and its structural analogs has identified specific interactions with proteins, particularly in the context of enzyme modulation and receptor binding. These studies elucidate the molecular basis for its biological activities.

In Vitro Enzyme Inhibition/Activation Profiling

Substituted uracil (B121893) derivatives are recognized for their capacity to act as inhibitors of various enzymes. mdpi.com Studies have shown that derivatives such as 1-benzyl-5-(phenethylamino)uracil exhibit inhibitory activity against viral targets. Specifically, certain compounds in this class have demonstrated promising inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) and Epstein-Barr virus (EBV) in cell culture assays. researchgate.net For instance, 1-benzyl-5-(phenethylamino)uracil was identified as a non-nucleoside inhibitor of these viruses. researchgate.net

While direct enzymatic inhibition data for this compound is specific, the broader family of 5-substituted uracils has been shown to inhibit a range of pathogens, including various viruses and mycobacteria, through diverse mechanisms. researchgate.net This suggests that the uracil scaffold, when appropriately modified, can be directed to interfere with essential enzymatic processes. Other related uracil derivatives have been investigated as inhibitors of enzymes like Uracil-DNA Glycosylase (UDG), highlighting a common mechanism for this class of compounds which involves mimicking the natural substrate to interact with the enzyme's active site. mdpi.com

Receptor Binding Assays and Selectivity Determination (in vitro)

Derivatives of this compound, specifically N⁶-phenethyl-substituted uracils, have been identified as potent agonists for the orphan G protein-coupled receptor 84 (GPR84). acs.org GPR84 is activated by medium-chain fatty acids and is implicated in immune responses and inflammation. acs.orgresearchgate.net The activity of these compounds has been quantified using in vitro cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells engineered to express human GPR84. acs.org

Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenethyl group significantly impact potency. Introducing hydrophobic substituents at the para-position of the phenyl ring generally leads to a substantial increase in agonist activity. acs.org For example, derivatives with p-chloro and p-bromo substituents were found to be among the most potent agonists for GPR84. acs.orgresearchgate.net In contrast, substitution at the ortho or meta positions typically results in reduced potency compared to para-substituted analogs. acs.org

The following interactive table presents data from cAMP accumulation assays for a series of N⁶-phenethyluracil derivatives, showcasing their half-maximal effective concentrations (EC₅₀) at the GPR84 receptor. acs.org

| Compound | Substituent on Phenyl Ring | EC₅₀ (nM) |

|---|---|---|

| N⁶-phenethyluracil | Unsubstituted | 200 |

| N⁶-(p-methylphenethyl)uracil | p-methyl | 13 |

| N⁶-(p-fluorophenethyl)uracil | p-fluoro | 65 |

| N⁶-(p-chlorophenethyl)uracil | p-chloro | 7.1 |

| N⁶-(p-bromophenethyl)uracil | p-bromo | 2.5 |

| N⁶-(p-ethylphenethyl)uracil | p-ethyl | 4.3 |

| N⁶-(m-bromophenethyl)uracil | m-bromo | 64 |

| N⁶-(m-chlorophenethyl)uracil | m-chloro | 130 |

Protein-Ligand Interaction Characterization

The interaction between uracil derivatives and their protein targets is governed by specific non-covalent forces. For N⁶-phenethyluracil agonists of GPR84, the uracil core is critical for activity. Studies show that the hydrogen atoms on the N1 and N3 positions of the pyrimidine (B1678525) ring are important, likely serving as hydrogen bond donors to amino acid residues within the receptor's binding pocket. acs.org

General principles of protein-uracil recognition suggest that the uracil base can form specific hydrogen bonds with residues like asparagine and threonine, while the ring itself can engage in π-π stacking interactions with aromatic amino acids such as tryptophan, tyrosine, or phenylalanine. biorxiv.orgresearchgate.net In the case of the uracil transporter FurE, the uracil ring is stabilized by π-π stacking with a tryptophan residue (W130) and hydrogen bonds with threonine (T254) and asparagine (N341) residues. biorxiv.org The phenethyl group of this compound provides an additional aromatic ring that can participate in hydrophobic and stacking interactions, contributing to binding affinity and specificity. acs.org The enhanced potency of derivatives with hydrophobic para-substituents on the phenyl ring further underscores the importance of these interactions in securing the ligand within the GPR84 binding site. acs.org

Nucleic Acid Interactions and Modulation

The structure of this compound, featuring a planar heterocyclic system and an aromatic side chain, suggests a potential for interaction with nucleic acids like DNA and RNA.

DNA and RNA Binding Studies (e.g., Intercalation, Groove Binding)

While direct studies on the binding of this compound to nucleic acids are not extensively documented, its chemical structure allows for hypotheses based on related molecules. The planar uracil ring connected to an aromatic phenethyl group presents features conducive to two primary modes of non-covalent interaction with DNA: intercalation and groove binding. atdbio.com Intercalation involves the insertion of a flat molecule between the base pairs of the DNA double helix, whereas groove binding involves the fitting of a molecule into the minor or major grooves of DNA. atdbio.com

The phenethyl group could potentially facilitate stacking interactions, similar to the observed stacking between the amino acid tryptophan and the uracil base in model systems of protein-nucleic acid recognition. acs.org Furthermore, research on 5-halouracils, such as 5-bromouracil (B15302), shows that substituents at the C5 position of the uracil ring can influence interactions with DNA and associated proteins. nih.govglenresearch.com The C5 position of the pyrimidine ring projects into the major groove of the DNA helix, making it accessible for interactions. Therefore, the bulky phenethylamino group at this position could mediate binding within the major groove.

Impact on Nucleic Acid Structure and Function in Cellular Models (in vitro)

The introduction of modified uracil bases into DNA or RNA can significantly affect their structure and function. For example, the anticancer drug 5-fluorouracil (B62378) (5-FU) can be incorporated into both DNA and RNA. nih.gov When present in RNA, 5-FU can disrupt processes like pseudouridylation, an important post-transcriptional modification. nih.gov In DNA, 5-FU creates a lesion that is recognized by DNA repair enzymes, such as uracil-DNA glycosylase (hUNG), which can lead to DNA strand breaks and cell death if the damage is overwhelming. nih.gov

Analogously, the incorporation of a molecule like this compound would place a bulky substituent in the major groove of DNA. This could sterically hinder the approach of DNA-binding proteins, such as transcription factors or polymerases, thereby modulating gene expression or replication. Other C5-substituted uracils, like 5-formyluracil, are known to alter DNA structure and can be mutagenic. researchgate.net The presence of the phenethylamino group could similarly distort the local helix structure, potentially affecting the fidelity of DNA replication or transcription in cellular models.

Cellular Permeability and Intracellular Distribution Studies (in vitro cell lines)

The ability of a compound to traverse the cell membrane and accumulate within the cell is a critical determinant of its biological activity. For uracil derivatives, the nature of the substituent at the 5-position can significantly influence their cellular uptake and subsequent intracellular fate. While direct studies on the cellular permeability and intracellular distribution of this compound are not extensively available in the reviewed literature, general principles derived from related compounds can offer valuable insights.

Pyrimidine analogues, a class of compounds that includes uracil derivatives, typically require intracellular activation to exert their pharmacological effects. nih.gov This activation often involves a series of phosphorylation steps, converting the initial compound into its nucleotide forms. nih.gov The efficiency of this process can be influenced by the structural characteristics of the analogue. nih.gov For instance, the intracellular accumulation of some pyrimidine analogues has been found to be a critical factor for their cytotoxic effects. nih.gov

Studies on various 5-substituted uracil derivatives indicate that modifications at this position can impact their interaction with cellular machinery and their ability to be incorporated into nucleic acids. nih.gov For example, some 5-substituted uracils have been shown to replace thymidine (B127349) in bacterial DNA, leading to a disruption of DNA replication and function. The intracellular distribution of uracil and its analogues can be widespread, with accumulation observed in both the cytoplasm and the nucleus. elifesciences.org The specific distribution can be influenced by factors such as the cell type and the presence of specific transporters or metabolic enzymes.

The phenethylamino moiety of this compound introduces a lipophilic component to the molecule, which could potentially enhance its ability to cross the plasma membrane. However, without specific experimental data, the precise mechanisms of its transport and its intracellular localization remain to be elucidated. Further research utilizing in vitro cell lines would be necessary to characterize the cellular permeability profile of this compound and to determine its distribution within different cellular compartments.

Effects on Subcellular Organelles (in vitro, e.g., mitochondria)

Mitochondria are central to cellular function, playing key roles in energy production, metabolism, and the regulation of apoptosis. The interaction of xenobiotics with these organelles can have profound effects on cell viability and function. While direct studies focusing on the effects of this compound on mitochondria are limited, research on related compounds, particularly those containing a phenethylamine (B48288) or a substituted uracil scaffold, provides a basis for potential mechanisms of action.

Phenethylamine and its derivatives have been shown to exert effects on mitochondrial function. For instance, certain palladacycle compounds derived from N,N-dimethyl-1-phenethylamine have been reported to induce mitochondrial permeabilization and the release of cytochrome c, key events in the intrinsic pathway of apoptosis. nih.govnih.gov This process was linked to the oxidation of critical thiol groups on mitochondrial membrane proteins. nih.gov Other studies have indicated that some phenethylamine alkaloids can modulate mitochondrial respiration, including basal respiration, ATP production, and proton leak, with the effects being concentration-dependent. westminster.ac.uk

Furthermore, uracil analogues can also impact mitochondrial function. The incorporation of uracil into mitochondrial DNA (mtDNA) can occur, particularly under conditions of impaired mitochondrial folate metabolism, and may lead to impaired cellular respiration. westminster.ac.uk The integrity of mtDNA is crucial for proper mitochondrial function, and its damage can trigger mitochondria-mediated apoptosis.

Given that this compound combines a uracil ring with a phenethylamine side chain, it is plausible that it could interact with mitochondria through mechanisms associated with either of these structural components. The phenethylamino group could facilitate interactions with the mitochondrial membrane, potentially leading to changes in membrane potential and permeability. The uracil moiety, on the other hand, could potentially interfere with nucleic acid metabolism within the mitochondria. However, these possibilities are speculative and require direct experimental investigation using isolated mitochondria or in vitro cell culture models to determine the specific effects of this compound on mitochondrial integrity and function.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed scientific literature, it is not possible to generate accurate data tables for its cellular permeability, intracellular distribution, or effects on subcellular organelles at this time. Further research is required to establish these specific parameters.

Mechanistic Elucidation of 5 Phenethylamino Uracil S Biological Activities

Molecular Mechanism of Action in Cellular Systems

The biological activities of 5-(phenethylamino)uracil and its derivatives are multifaceted, stemming from their ability to interact with and modulate various cellular components and pathways. As analogues of pyrimidine (B1678525) nucleosides, these compounds can influence processes ranging from viral replication to cell growth and death. mdpi.comresearchgate.netnih.gov

Derivatives of 5-substituted uracils have been shown to inhibit a variety of pathogens, including HIV-1, herpes family viruses, and mycobacteria, through diverse mechanisms. researchgate.netnih.gov Unlike typical nucleoside inhibitors that require intracellular phosphorylation to become active and then terminate viral DNA synthesis, some 1-(benzyl)-5-(phenylamino)uracil derivatives act as non-nucleoside inhibitors. researchgate.netnih.gov This suggests a mechanism of action that does not necessarily depend on the metabolic activation pathway common to many antiviral nucleoside analogues. nih.gov

The core structure of uracil (B121893) is integral to numerous metabolic processes. nih.gov Uracil and its derivatives are key components in the synthesis of nucleotides, which are the building blocks of DNA and RNA. creative-proteomics.com The cellular metabolism of uracil involves both synthesis (de novo and salvage pathways) and degradation. creative-proteomics.com Compounds like 5-fluorouracil (B62378), a well-known uracil analogue, exert their cytotoxic effects by inhibiting thymidylate synthase, an enzyme crucial for DNA replication and repair, after being metabolized into its active forms. frontiersin.org This highlights the potential for this compound and its analogues to interfere with pyrimidine metabolism pathways, thereby affecting cellular proliferation. creative-proteomics.comfrontiersin.org

Furthermore, uracil-sensitive P2Y receptors, which are linked to the phospholipase C (PLC) pathway, can be modulated by uracil nucleotides, influencing intracellular signaling. researchgate.net This suggests that this compound could potentially interact with such receptors, although direct evidence for this specific compound is not yet established.

In vitro studies of related compounds provide insights into the potential signal transduction pathways affected by this compound. For instance, phenethylamine (B48288) derivatives have been shown to have a high affinity for the 5-HT2A receptor, which is involved in various psychiatric disorders and drug addiction. biomolther.org Activation of this receptor can influence downstream signaling, including the extracellular signal-regulated kinases (ERKs) pathway. biomolther.org

Additionally, studies on 6-(ar)alkylamino-substituted uracil derivatives, which share structural similarities, have identified them as potent agonists of the orphan G protein-coupled receptor 84 (GPR84). nih.govacs.org Activation of GPR84 by these compounds leads to the inhibition of intracellular cAMP formation, a key second messenger in many signal transduction pathways. nih.govacs.org This activity is dependent on the Gi protein-dependent pathway. acs.org The structural elements of these uracil derivatives, such as the alkylamino side chain, are crucial for their interaction with the receptor and subsequent signal modulation. nih.govacs.org

The PathDetect in vivo signal transduction pathway trans-reporting systems are tools used to study the activation of transcription activators and upstream signaling pathways, which could be employed to further elucidate the specific cascades perturbed by this compound. chem-agilent.com

Programmed cell death, including apoptosis and autophagy, is a critical process for normal development and tissue homeostasis, and its dysregulation is implicated in diseases like cancer. thermofisher.comfrontiersin.org Autophagy is a cellular degradation process that can either promote cell survival under stress or lead to cell death. frontiersin.orgmdpi.com

Some uracil derivatives have demonstrated the ability to induce apoptosis in cancer cells. researchgate.net For example, certain organotin compounds have been shown to cause cancer cell death primarily through apoptosis, as confirmed by DNA fragmentation and flow cytometry assays. researchgate.net In some cancer models, autophagy acts as a survival mechanism, and its inhibition can enhance the effectiveness of apoptosis-inducing therapies. babraham.ac.uk For instance, in a Myc-induced model of lymphoma, inhibiting autophagy with chloroquine (B1663885) enhanced p53-mediated apoptosis. babraham.ac.uk

The interplay between apoptosis and autophagy is complex and context-dependent. researchgate.net In some cancers, inducing excessive autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis. mdpi.com Natural polyphenolic compounds have been shown to exert anti-cancer effects by modulating autophagy. mdpi.com Given that derivatives of 5-arylaminouracil have shown cytotoxic effects against certain cancer cell lines, it is plausible that their mechanism involves the induction of programmed cell death pathways. researchgate.net For example, 5-(4-isopropylphenylamine)uracil and 5-(4-tert-butylphenylamine)uracil exhibited a dose-dependent toxic effect on the GBM-6138 glioblastoma cell line. researchgate.net Further investigation is needed to determine the specific roles of apoptosis and autophagy in the cellular response to this compound.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. nih.govacs.org For this compound and its analogues, these studies aim to understand how different substituents on the uracil ring and the phenethylamino side chain influence their biological effects. researchgate.netnih.govacs.org

The design of SAR libraries for uracil derivatives often involves a systematic approach to modify different parts of the molecule. nih.govru.nl Key areas for modification include:

Substitution on the Uracil Ring: Introducing substituents at various positions of the pyrimidine ring. However, studies on related 6-(ar)alkylamino-substituted uracils have shown that substitution at the 5-position can reduce or abolish activity at the GPR84 receptor. nih.govacs.org

Modification of the Amino Linker: Altering the length and nature of the alkylamino chain connecting the uracil and phenyl moieties.

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., alkyl, halogen, methoxy) at the ortho, meta, and para positions of the phenyl ring to probe the effects of electronics and sterics on activity. biomolther.orgnih.govacs.org

Modifications at N1 and N3 of the Uracil Ring: Substituting the hydrogen atoms at these positions to evaluate the importance of hydrogen bond donors. nih.gov

The synthesis of these analogues often starts from a common precursor, such as 5-bromouracil (B15302), which can then be subjected to various chemical reactions to introduce the desired modifications. mdpi.com

SAR studies have revealed important correlations between the structure of uracil derivatives and their biological activity.

For antiviral activity , the presence of a 1-benzyl group and a phenethylamino group at the 5-position of the uracil ring has been associated with inhibitory activity against HIV-1. researchgate.net

In the context of GPR84 receptor agonism , SAR studies on 6-(ar)alkylamino-substituted uracils have provided detailed insights:

Alkyl Chain Length: The length of the alkylamino chain is critical. For instance, with 6-alkylaminouracils, an optimal chain length is required for high potency. nih.gov

Phenyl Ring Substitution: Introducing substituents on the phenyl ring of the phenylethyl-substituted uracil can significantly enhance potency. Hydrophobic substituents at the para-position, such as chloro and bromo, have been shown to be particularly favorable. nih.govacs.org The rank order of potency for substituents at the para-position of 6-(phenethylamino)uracil derivatives was found to be p-bromo > p-ethyl > p-chloro > p-methyl > p-tert-butyl > p-methoxy > p-fluoro. nih.gov

Position of Phenyl Ring Substituents: Substituents at the meta and ortho positions generally lead to a reduction in potency compared to para-substituted analogues. acs.org

Uracil Ring Substitution: As mentioned, moving the alkylamino substituent from the 6- to the 5-position of the uracil core resulted in a complete loss of activity, highlighting the critical importance of the substituent's position for receptor interaction. acs.org

These findings underscore the intricate relationship between the chemical structure of this compound analogues and their resulting biological activities, providing a roadmap for the design of more potent and selective compounds.

Pharmacophore Modeling and Ligand-Based Drug Design (Theoretical)

In the absence of a definitive three-dimensional structure of a biological target, ligand-based drug design serves as a powerful strategy to infer the necessary structural features for biological activity. nih.gov Pharmacophore modeling, a key component of this approach, identifies the spatial arrangement of essential molecular features that a molecule must possess to interact with a specific receptor and elicit a biological response. dergipark.org.tr

For this compound and its analogs, pharmacophore models can be constructed based on the structures of known active compounds. nih.gov These models typically comprise features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dergipark.org.trwustl.edu The uracil moiety itself presents hydrogen bond donor and acceptor sites, while the phenethyl group contributes a significant hydrophobic and aromatic character.

The process of developing a pharmacophore model involves aligning a set of active molecules and abstracting their common features. wustl.edu Software like PHASE, Catalyst, and LigandScout are often employed for this purpose. dergipark.org.tr The resulting pharmacophore hypothesis can then be used to virtually screen large chemical libraries to identify new molecules that fit the model and are therefore likely to be active. dergipark.org.tr This approach streamlines the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing. nih.gov

| Pharmacophore Feature | Potential Contribution from this compound |

| Hydrogen Bond Donor | N1-H and N3-H of the uracil ring |

| Hydrogen Bond Acceptor | C2=O and C4=O of the uracil ring; Amino group nitrogen |

| Aromatic Ring | Phenyl group of the phenethyl moiety |

| Hydrophobic Region | Ethyl chain and phenyl group of the phenethyl moiety |

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides a powerful lens through which to examine the intricate interactions between small molecules and their biological targets at an atomic level. mdpi.com These methods are instrumental in refining our understanding of the mechanisms of action for compounds like this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be performed if the three-dimensional structure of a putative protein target is known. This process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies on the related molecule 5-aminouracil (B160950) have been used to evaluate its inhibitory nature against enzymes like human carbonic anhydrase. researchgate.net

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. nih.govacs.org MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose predicted by docking and to identify conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can reveal the flexibility of the binding site and the role of water molecules in mediating interactions, offering a more realistic representation of the biological system. nih.gov

| Computational Technique | Application to this compound | Information Gained |

| Molecular Docking | Predicting the binding mode within a target protein's active site. | Preferred orientation, binding affinity, key interacting residues. nih.gov |

| Molecular Dynamics | Simulating the behavior of the ligand-protein complex over time. | Stability of binding, conformational changes, role of solvent. nih.gov |

Quantum Mechanical Calculations for Reactivity and Interaction Prediction

Quantum mechanical (QM) calculations offer a highly detailed level of theory to investigate the electronic properties of molecules. researchgate.net For this compound, QM methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netnih.gov These properties are crucial for understanding the molecule's reactivity and its potential to engage in various types of intermolecular interactions.

For example, the distribution of electron density can indicate which parts of the molecule are likely to act as hydrogen bond donors or acceptors. researchgate.net QM calculations can also be used to study the energetics of different conformations of this compound, helping to identify the most stable three-dimensional structure of the molecule. This information is invaluable for developing accurate pharmacophore models and for preparing the ligand for molecular docking simulations. Furthermore, QM methods can be applied to model chemical reactions, such as the metabolic transformation of the compound, providing insights into its potential biotransformation pathways. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound derivatives with varying substituents, QSAR models can be developed to predict their biological activity based on calculated molecular descriptors. nih.gov

These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. nih.gov By correlating these descriptors with experimentally determined activities (e.g., IC50 values), a predictive model can be built. preprints.org A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. irb.hrqsardb.org This approach not only accelerates the lead optimization process but also provides insights into the structural features that are most important for the desired biological effect. nih.gov

Advanced Research Methodologies and Techniques in 5 Phenethylamino Uracil Investigation

Biophysical Techniques for Molecular Interaction Analysis

Biophysical methods are instrumental in characterizing the direct binding and thermodynamic properties of 5-(phenethylamino)uracil with its biological targets. These techniques offer quantitative data on binding affinity, stoichiometry, and the forces driving the interaction.

Spectroscopic techniques are fundamental in the initial characterization and detailed analysis of this compound and its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. nih.gov For this compound derivatives, 1H and 13C NMR spectroscopy are used to confirm their chemical structures. nih.govresearchgate.net Chemical shift perturbations in NMR spectra upon the addition of a target biomolecule can identify the binding interface and provide information about the conformational changes that occur upon complex formation. nih.govorganicchemistrydata.org For instance, the complexation of a pyridinophane host with phenethylamine (B48288), a related compound, was studied using 1H NMR spectroscopy to determine the formation constants of the host-guest complex. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and its derivatives, confirming their identity and purity. nih.govnih.govacs.org When coupled with techniques like liquid chromatography (LC-MS/MS), it can be used to study the metabolism of uracil (B121893) derivatives. nih.gov In the context of ligand-target complexes, MS can verify the stoichiometry of the complex and, in some cases, provide insights into the binding site through techniques like hydrogen-deuterium exchange mass spectrometry.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is often used to monitor the binding of ligands to biomolecules. uobaghdad.edu.iq Changes in the UV-Vis absorption spectrum of a target protein or nucleic acid upon titration with this compound can indicate an interaction and can be used to determine binding constants.

Fluorescence Spectroscopy: This technique is highly sensitive for studying ligand-binding interactions. Intrinsic protein fluorescence, often from tryptophan residues, can be quenched or enhanced upon ligand binding, providing a signal to monitor the interaction and calculate binding affinities. While specific studies on this compound using this technique are not detailed in the provided results, it remains a standard method in molecular interaction analysis.

A study on 5-substituted uracil derivatives utilized 1H and 13C NMR to confirm the structures of the synthesized compounds. mdpi.com

| Spectroscopic Data for a 5-Substituted Uracil Derivative | |

| Technique | Observations |

| 1H NMR (DMSO-d6) δ, ppm | 11.34 (1H, d, HN3), 10.79 (1H, m, HN1), 7.55 (1H, s, H-6), 6.64 (1H, s, H-4), 6.56 (2H, s, H-2′, H-6′), 2.22 (6H, s, 2CH3) mdpi.com |

| 13C NMR (DMSO-d6) δ, ppm | 160.6, 158.5, 151.2, 139.2 × 2, 133.9, 129.4, 124.1, 113.2 × 2, 21.4 × 2 mdpi.com |

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules and their complexes. libretexts.orgwikipedia.org By crystallizing a complex of this compound with its biological target (e.g., a protein or nucleic acid), researchers can visualize the precise atomic-level interactions. jhu.edunih.gov This information is invaluable for understanding the mechanism of action and for structure-based drug design. The resulting electron density map reveals the exact orientation of the ligand within the binding pocket, the specific amino acid residues or nucleotides involved in the interaction, and any conformational changes in the biomolecule upon binding. wikipedia.orgnih.gov While a specific crystal structure of this compound complexed with a biomolecule was not found in the search results, this technique is a gold standard in structural biology for such investigations. libretexts.orgwikipedia.org

Isothermal Titration Calorimetry (ITC): ITC is a quantitative technique that measures the heat change that occurs upon the binding of a ligand to a macromolecule. sygnaturediscovery.comnih.gov This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). sygnaturediscovery.comresearchgate.nethud.ac.uk This detailed thermodynamic profile provides a deeper understanding of the forces driving the binding event, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical biosensing technique used to monitor molecular interactions. nih.govnih.govsemanticscholar.org One interacting partner is immobilized on a sensor surface, and the other is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. arxiv.org SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov This technique is highly sensitive and can be used to screen for binding partners and to characterize the kinetics of the interaction. nih.gov

| Biophysical Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) sygnaturediscovery.com |

| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), binding affinity (KD) nih.gov |

Cellular and Molecular Biology Techniques

To understand the biological effects of this compound, it is essential to investigate its impact within a cellular context. Cellular and molecular biology techniques are employed to probe changes in gene expression, protein levels, and cellular structures.

Gene Expression Profiling: This technique, often performed using microarrays or RNA sequencing (RNA-Seq), allows for the simultaneous measurement of the expression levels of thousands of genes in a cell population. nih.govharvard.edu By treating cells with this compound and comparing their gene expression profile to that of untreated cells, researchers can identify which genes and cellular pathways are affected by the compound. This can provide clues about its mechanism of action and potential therapeutic or off-target effects. harvard.edu

Proteomics Profiling: Proteomics is the large-scale study of proteins. nih.govnih.gov Using techniques like mass spectrometry-based proteomics, researchers can identify and quantify the abundance of proteins in a cell or tissue sample. biorxiv.orgembopress.org Similar to gene expression profiling, comparing the proteome of cells treated with this compound to control cells can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions. mdpi.com This provides a direct look at the functional output of the cell in response to the compound.

| Profiling Technique | Cellular Readout |

| Gene Expression Profiling | Changes in mRNA levels across the genome nih.gov |

| Proteomics Profiling | Changes in protein abundance and modifications nih.gov |

Advanced microscopy techniques are crucial for visualizing the effects of this compound at the subcellular level.

Fluorescence Microscopy: By tagging this compound with a fluorescent dye or by using fluorescently labeled antibodies against its potential targets, researchers can visualize its localization within the cell. This can reveal whether the compound accumulates in specific organelles, such as the nucleus or mitochondria.

Super-Resolution Microscopy: Techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) can overcome the diffraction limit of light, allowing for imaging at a much higher resolution than conventional fluorescence microscopy. nih.gov This enables the precise localization of molecules within cellular compartments and the visualization of fine structural details.

Electron Microscopy: Electron microscopy provides the highest resolution imaging of cellular structures. It can be used to examine morphological changes in cells treated with this compound, such as alterations in organelle structure, cell shape, or the integrity of cellular membranes.

These advanced imaging techniques provide a visual understanding of how this compound interacts with and affects cellular architecture and function. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The exploration of this compound's therapeutic potential is significantly accelerated by advanced methodologies such as combinatorial chemistry and high-throughput screening (HTS). jdigitaldiagnostics.com Combinatorial chemistry is a powerful technique that enables the systematic and rapid synthesis of a vast number of different but structurally related molecules, known as a library. unu-merit.nlrroij.com This approach deviates from traditional linear synthesis by employing methods like parallel synthesis or split-and-mix synthesis, where building blocks are methodically combined to generate a large array of diverse molecular entities in a short period. unu-merit.nlrroij.com For instance, using combinatorial methods, a small team of chemists can create thousands of unique molecules in months, a task that would traditionally take many years and be significantly more expensive. unu-merit.nl

In the investigation of this compound, combinatorial synthesis allows researchers to create extensive libraries by introducing various substituents at different positions on the uracil or phenethyl rings. The synthesis of 5-amino derivatives of uracil can be achieved through processes like the amination of 5-bromo derivatives of uracil with phenethylamine. mdpi.com Modifications can be systematically made to the core structure, for example, at the N-1 and N-3 positions of the uracil ring or at the ortho-, meta-, and para-positions of the phenyl ring. irb.hr This strategy efficiently generates a multitude of derivatives for biological evaluation.

Once a combinatorial library of this compound derivatives is synthesized, HTS is employed to rapidly screen these compounds for activity against a specific biological target. jdigitaldiagnostics.com HTS utilizes automated technology and robotics to test thousands of compounds in a short time, identifying "hits" that exhibit the desired biological effect. researchgate.net For example, in the broader family of uracil derivatives, HTS has been used to identify agonists for receptors like the G protein-coupled receptor 84 (GPR84). researchgate.netnih.gov This process involves assays that measure a biological response, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation or β-arrestin recruitment, to quantify the potency of each compound. researchgate.netnih.gov

A more advanced approach is protein-directed dynamic combinatorial chemistry (P-D DCC), where the biological target itself is used as a template to selectively amplify the synthesis of the library members that bind to it with the highest affinity. nih.govrsc.org This method relies on reversible chemical reactions, allowing the library composition to equilibrate and favor the formation of the strongest binders in the presence of the target protein. nih.gov

Table 1: Conceptual Combinatorial Library of this compound Derivatives

This table illustrates how a library of derivatives can be generated by varying substituents at key positions (R¹, R², R³) on the core this compound structure.

| Core Structure | R¹ (Position N-1) | R² (Position N-3) | R³ (Phenyl Ring) | Resulting Derivative |

| -H | -H | -H | This compound | |

| -CH₃ | -H | -H | 1-Methyl-5-(phenethylamino)uracil | |

| -H | -CH₃ | -H | 3-Methyl-5-(phenethylamino)uracil | |

| -H | -H | 4-Cl | 5-((4-Chlorophenethyl)amino)uracil | |

| -H | -H | 4-F | 5-((4-Fluorophenethyl)amino)uracil | |

| -CH₃ | -H | 4-Cl | 1-Methyl-5-((4-chlorophenethyl)amino)uracil |

Bioinformatic and Chemoinformatic Tools for Data Analysis and Predictive Modeling

The vast datasets generated from HTS and combinatorial chemistry necessitate the use of sophisticated bioinformatic and chemoinformatic tools for analysis, interpretation, and prediction. researchgate.netresearchgate.net Bioinformatics merges biology, computer science, and information technology to manage and analyze biological data, while chemoinformatics focuses on the collection, storage, and analysis of chemical data and structures. researchgate.netinteresjournals.org These disciplines are crucial for transforming raw screening data into meaningful knowledge for drug discovery. researchgate.net

Chemoinformatic tools are employed to analyze structure-activity relationships (SARs), which describe how changes in a molecule's structure affect its biological activity. researchgate.net Software platforms like KNIME, Marvin Space, and MAYA (Multiple Activity Analyzer) allow researchers to visualize molecular structures, calculate various molecular descriptors, and explore the chemical space of a compound library. researchgate.netdifacquim.com For instance, analysis of related 6-(ar)alkylamino-substituted uracil derivatives has shown that the length of an alkyl chain and substitutions on the phenyl ring significantly impact agonistic potency at the GPR84 receptor. nih.gov

Table 2: Example Structure-Activity Relationship (SAR) Data for Uracil Derivatives at GPR84

This table presents data for related uracil compounds, demonstrating how structural modifications influence biological activity, a typical output analyzed by chemoinformatic tools. Data is sourced from studies on 6-(ar)alkylamino-substituted uracils. nih.gov

| Compound | Modification | EC₅₀ (cAMP Assay) |

| 6-Hexylaminouracil | C6 Alkyl Chain | 5.0 nM |

| 6-Octylaminouracil | C8 Alkyl Chain | 512 nM |

| N⁶-Phenethyluracil derivative | Unsubstituted Phenyl | 200 nM |

| N⁶-Phenethyluracil derivative | m-Bromo substitution | 64 nM |

| N⁶-Phenethyluracil derivative | m-Methyl substitution | 79 nM |

| N⁶-Phenethyluracil derivative | m-Fluoro substitution | 390 nM |

Predictive modeling is a key application of these computational tools, aiming to forecast the biological activity of novel compounds before they are synthesized. qlik.com A prominent technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR uses statistical methods and machine learning algorithms to build mathematical models that correlate the chemical structures of compounds with their biological activities. irb.hrqlik.com A data-driven machine learning QSAR model was developed for pyrimidine (B1678525) and uracil derivatives to predict antiproliferative activity against HeLa cancer cells. irb.hr This model was validated by synthesizing new uracil derivatives and comparing their experimentally tested activity to the predicted values, showing a high degree of accuracy. irb.hr

Bioinformatic techniques such as molecular docking are also vital. Docking simulations predict how a ligand, such as a this compound derivative, binds to the three-dimensional structure of a protein target. frontiersin.org This provides insights into the binding mode and affinity, helping to explain observed SAR data and guide the design of more potent inhibitors. For example, docking studies on newly synthesized thiazolidinone/uracil derivatives revealed favorable binding interactions with the EGFR and BRAFV600E kinases, correlating with their potent antiproliferative activity. frontiersin.org The ultimate goal of these computational approaches is to enable the rational design of new molecules with optimized properties, accelerating the discovery of new therapeutic agents. researchgate.net

Theoretical and Preclinical Research Applications of 5 Phenethylamino Uracil

5-(Phenethylamino)uracil as a Biochemical Probe for Cellular Processes

Biochemical probes are essential molecules for dissecting complex cellular pathways. beilstein-journals.org this compound and its derivatives serve as such tools, particularly in the study of enzymes and receptors involved in pyrimidine (B1678525) metabolism and cell signaling. For instance, derivatives of 5-substituted uracils are utilized to investigate the mechanisms of various pathogens, including viruses and mycobacteria. mdpi.comresearchgate.net The ability of these compounds to interact with specific cellular targets allows researchers to probe the function and structure of these biological components.

The core structure of uracil (B121893), a fundamental component of RNA, provides a scaffold that can be chemically modified to create probes for studying RNA-related processes. drugdiscoverynews.com While uracil itself is a key metabolite, derivatives like this compound can be designed to interact with specific enzymes or cellular components, thereby illuminating their roles in cellular function. For example, glyoxal (B1671930) and its derivatives are used to probe guanine (B1146940) nucleotides, while carbodiimides like CMCT are used for uracil nucleotides, aiding in the in vivo study of RNA structure. biorxiv.org The synthesis of various 5-arylaminouracil derivatives has been a strategy to develop compounds with potential antimicrobial activity, which can then be used to probe the biochemical pathways of microorganisms like M. tuberculosis. researchgate.net

Development of this compound as a Lead Compound for Novel Therapeutic Modalities (Excluding clinical human trial data)

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The development of this compound as a lead compound has been explored in the context of creating new therapeutic agents. mdpi.com Research has focused on modifying its structure to enhance its activity against various diseases in preclinical models. researchgate.net

The optimization of this compound derivatives often involves altering the substituents on the uracil ring and the phenethyl group to improve potency and selectivity for a specific biological target. For example, in the development of GPR84 agonists, modifications to the alkyl chain length and the introduction of various substituents on the phenyl ring of phenylethyl-substituted uracil derivatives were systematically explored. acs.org This led to the discovery of compounds with significantly increased potency, with some derivatives showing EC50 values in the low nanomolar range. acs.orgresearchgate.net

The introduction of substituents at the para-position of the phenyl ring, such as chloro, bromo, and ethyl groups, was found to be particularly favorable for increasing potency. acs.org The metabolic stability of these optimized compounds is also a critical factor, with some derivatives demonstrating favorable stability in human liver microsomes, a key consideration for their potential as drug candidates. acs.orgresearchgate.net The goal of such optimization is to create molecules that are not only potent but also selective for their intended target, minimizing off-target effects. chemicalprobes.org

| Compound | Substituent at p-position of Phenyl Ring | EC50 (nM) |

|---|---|---|

| Unsubstituted | H | 200 |

| 45 | Methyl | 13 |

| 46 | Fluoro | 65 |

| 47 | Chloro | 7.1 |

| 48 | Bromo | 2.5 |

| 49 | Ethyl | 4.3 |

| 50 | Methoxy (B1213986) | 57 |

| 51 | tert-Butyl | 44 |

Biological resistance is a major challenge in drug development, where microorganisms or cancer cells become unresponsive to a therapeutic agent. researchgate.netreactgroup.org In the context of this compound and its derivatives, strategies to overcome resistance in vitro focus on understanding and circumventing the mechanisms by which cells evade the compound's effects. These mechanisms can include enzymatic degradation of the drug, modification of the drug's target, or active efflux of the compound from the cell. nih.govmdpi.com

One approach to combat resistance is to design derivatives that are not recognized by the resistance-conferring enzymes or efflux pumps. researchgate.net For example, if resistance is due to a specific β-lactamase, modifying the uracil derivative's structure might prevent its hydrolysis by this enzyme. mdpi.com Another strategy involves co-administering the uracil derivative with an inhibitor of the resistance mechanism, such as an efflux pump inhibitor. researchgate.net The development of compounds that can bypass the need for activation by cellular enzymes that may be downregulated in resistant cells is also a viable strategy.

Role of this compound in Drug Discovery Pipelines

The drug discovery pipeline is a long and complex process that begins with target identification and validation, followed by lead discovery, preclinical development, and clinical trials. researchgate.netbeilstein-journals.org this compound and its analogs can play a role in the early stages of this pipeline, particularly in lead discovery and optimization. mmv.org Phenotypic screening, where large libraries of compounds are tested for their effects on cells or organisms without a preconceived target, can identify novel scaffolds like 5-arylaminouracils. mmv.org

Once a hit compound like a this compound derivative is identified, medicinal chemistry efforts are employed to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. mmv.org This iterative process of design, synthesis, and testing is crucial for advancing a compound through the preclinical stages of the drug discovery pipeline. The ultimate goal is to identify a preclinical candidate with a desirable balance of efficacy and safety for further development. mmv.org

Implications for Understanding Uracil Biology and Pyrimidine Metabolism

The study of this compound and its derivatives has broader implications for our understanding of uracil biology and pyrimidine metabolism. wikipedia.org Uracil is a central molecule in nucleic acid synthesis and cellular energy metabolism. nih.govcreative-proteomics.com Pyrimidine metabolism pathways are essential for cell proliferation and are often dysregulated in diseases like cancer. opendentistryjournal.com

By studying how compounds like this compound interact with the enzymes and transporters involved in pyrimidine metabolism, researchers can gain insights into the regulation of these pathways. nih.govcreative-proteomics.com For example, the development of inhibitors for enzymes like uridine (B1682114) phosphorylase can help elucidate their role in maintaining uridine homeostasis. nih.gov Furthermore, understanding how uracil is incorporated into and removed from DNA is crucial for comprehending DNA stability and repair mechanisms. qub.ac.uk The use of uracil analogs as research tools can, therefore, contribute to a more comprehensive picture of these fundamental biological processes. qub.ac.uk

Conclusion and Future Research Directions for 5 Phenethylamino Uracil

Synthesis of Key Research Findings on 5-(Phenethylamino)uracil

Research has established that this compound belongs to the class of 5-substituted uracil (B121893) derivatives, which have demonstrated a wide spectrum of biological activities. The synthesis of 1-benzyl-5-(phenethylamino)uracil has been achieved through the amination of 1-benzyl-5-bromouracils with phenylethylamine. nih.gov This method provides a viable route to obtaining this class of compounds for further study.

The primary pharmacological interest in this compound and its analogues lies in their potential as antiviral agents. Studies have revealed that derivatives of 1-(benzyl)-5-(phenylamino)uracil are non-nucleoside inhibitors of HIV-1 and Epstein-Barr virus (EBV). mdpi.comnih.gov Specifically, 1-benzyl-5-(phenethylamino)uracil has shown inhibitory activity against HIV-1. nih.gov Beyond its antiviral properties, research has also touched upon the potential of related 5-arylaminouracil derivatives to inhibit the growth of Mycobacterium tuberculosis. researchgate.netresearchgate.net Furthermore, some derivatives have been investigated for their cytotoxic effects against certain cancer cell lines, indicating a potential, though less explored, avenue for anticancer research. researchgate.net

Unresolved Questions and Challenges in this compound Research

Despite the promising initial findings, several questions and challenges remain in the study of this compound. A primary challenge is the high lipophilicity of many N-substituted 5-(phenylamino)uracil derivatives, which can limit their solubility in aqueous media and complicate in vitro and in vivo studies. researchgate.net